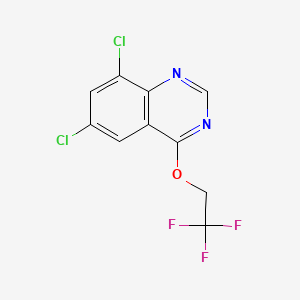

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

Description

Properties

Molecular Formula |

C10H5Cl2F3N2O |

|---|---|

Molecular Weight |

297.06 g/mol |

IUPAC Name |

6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline |

InChI |

InChI=1S/C10H5Cl2F3N2O/c11-5-1-6-8(7(12)2-5)16-4-17-9(6)18-3-10(13,14)15/h1-2,4H,3H2 |

InChI Key |

MBIOZCMTJBHJSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)OCC(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

[1]

Executive Summary

This technical guide details the optimized synthesis of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline , a specialized heterocyclic scaffold often utilized in medicinal chemistry as a lipophilic bioisostere for kinase inhibitors and agrochemicals. The presence of the 2,2,2-trifluoroethoxy group at the C4 position significantly alters the physicochemical properties (logP, metabolic stability) compared to standard alkoxy derivatives, while the 6,8-dichloro substitution pattern provides steric bulk and electronic modulation of the quinazoline core.

The synthesis follows a robust three-step linear protocol starting from commercially available 3,5-dichloroanthranilic acid. This guide prioritizes process safety, particularly regarding the handling of phosphorus oxychloride (

Retrosynthetic Analysis

The strategic disconnection relies on the lability of the C4-position in the quinazoline ring. The trifluoroethoxy group is introduced via Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic strategy isolating the 3,5-dichloroanthranilic acid precursor.

Step-by-Step Experimental Protocol

Step 1: Cyclization to 6,8-Dichloroquinazolin-4(3H)-one

This step utilizes the Niementowski reaction logic, condensing the amino acid with formamide.

-

Reagents: 3,5-Dichloroanthranilic acid (1.0 equiv), Formamide (5.0 equiv, solvent/reagent).

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle.

Protocol:

-

Charge a reaction vessel with 3,5-dichloroanthranilic acid.

-

Add excess formamide (approx. 5-10 volumes relative to weight).

-

Heat the mixture to 150–160 °C for 6–8 hours. Note: High temperature is critical to drive the dehydration and ring closure.

-

Monitor reaction progress via TLC (eluent: 5% MeOH in DCM). The starting material (acid) will disappear, and a lower Rf spot (quinazolinone) will appear.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mass into crushed ice/water. The product will precipitate as a solid.

-

Filter the solid, wash extensively with water to remove residual formamide, and dry in a vacuum oven at 60 °C.

Checkpoint: The product should be a high-melting solid (

Step 2: Activation to 4,6,8-Trichloroquinazoline

The C4-carbonyl oxygen is converted to a chloride leaving group using phosphorus oxychloride.

-

Reagents: 6,8-Dichloroquinazolin-4(3H)-one (1.0 equiv),

(excess, solvent), -

Safety:

reacts violently with water. All glassware must be oven-dried.

Protocol:

-

Place the dried Step 1 product into a flask under an inert atmosphere (

). -

Add

(approx. 4–5 volumes). Add a catalytic amount of -

Reflux the mixture (

°C) for 2–4 hours. The suspension should clear to a solution as the chlorination proceeds. -

Work-up (Critical Safety): Distill off excess

under reduced pressure if possible. Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature -

Extract the aqueous mixture with Dichloromethane (DCM). Wash the organic layer with saturated

(to neutralize acid) and brine. -

Dry over anhydrous

and concentrate to yield the crude trichloro-intermediate.

Checkpoint: The product is moisture-sensitive. Store under nitrogen.

Step 3: Synthesis of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

The final step is a nucleophilic aromatic substitution (

-

Reagents: 4,6,8-Trichloroquinazoline (1.0 equiv), 2,2,2-Trifluoroethanol (1.2 equiv), Sodium Hydride (60% dispersion, 1.5 equiv), THF (anhydrous).

Protocol:

-

Suspend Sodium Hydride (NaH) in anhydrous THF at 0 °C under

. -

Add 2,2,2-Trifluoroethanol dropwise. Evolution of

gas will occur. Stir for 15–30 minutes to form the sodium alkoxide. -

Dissolve 4,6,8-trichloroquinazoline in a minimal amount of THF and add it dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Work-up: Quench carefully with water or saturated

. Extract with Ethyl Acetate. -

Wash organic layer with water and brine, dry over

, and concentrate. -

Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel column chromatography (gradient 0–20% EtOAc in Hexanes).

Figure 2: Linear reaction workflow for the synthesis process.

Analytical Characterization & Data

The following data profiles are expected for the final compound:

| Analytical Method | Expected Signal / Observation | Structural Insight |

| 1H NMR (DMSO-d6) | Characteristic methylene quartet of | |

| 1H NMR (DMSO-d6) | Proton at C2 position (deshielded by N atoms). | |

| 1H NMR (DMSO-d6) | Aromatic protons at C5 and C7 (meta coupling). | |

| 19F NMR | Trifluoromethyl group. | |

| Mass Spectrometry | M+ (molecular ion) and M+2, M+4 | Distinctive isotope pattern for two chlorine atoms. |

Process Optimization & Troubleshooting

Solvent Effects in Step 3

While THF is standard, TFE can also be used as both reagent and co-solvent if NaH is difficult to handle. In this variant, Potassium Carbonate (

Handling 2,2,2-Trifluoroethanol (TFE)

TFE is significantly more acidic than ethanol and can cause severe eye damage. It is also metabolically toxic (testicular toxicity).

-

Engineering Control: All transfers of TFE must occur in a fume hood.

-

PPE: Butyl rubber gloves are recommended over standard nitrile for prolonged exposure.

Impurity Profile

-

Hydrolysis Product: If moisture enters Step 2 or Step 3, the 4-chloro group reverts to the hydroxyl (quinazolinone), which is chemically inert to the

conditions. -

Regioselectivity: The 6- and 8-chloro positions are deactivated and generally do not participate in nucleophilic substitution under these mild conditions, ensuring high regioselectivity for the C4 position.

References

-

General Quinazoline Synthesis (Niementowski Reaction)

-

BenchChem. Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Link

-

-

Reactivity of 4-Chloroquinazolines

-

Llopart, C. C., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 2021. Link

-

-

Review of Synthetic Strategies

-

Sharma, V. K., et al. "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021. Link

-

-

TFE Properties and Reactivity

-

Wikipedia contributors. "2,2,2-Trifluoroethanol." Wikipedia, The Free Encyclopedia. Link

-

-

Analogous Synthesis (4,7-dichloro-6-nitroquinazoline)

-

Sulyma, M., et al. "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline." ResearchGate. Link

-

An In-depth Technical Guide to the Physicochemical Properties of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its versatile biological activities, including anticancer, antibacterial, and anti-inflammatory properties, have established it as a "privileged scaffold" in drug development.[1][4][5] The specific compound of interest, 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline, represents a novel entity with potential for targeted therapeutic applications. The strategic placement of dichloro-substituents on the benzene ring and a trifluoroethoxy group at the 4-position is anticipated to modulate the molecule's electronic and steric properties, thereby influencing its biological target engagement and pharmacokinetic profile.

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline. As this is a compound of novel interest, this document outlines the essential experimental protocols and theoretical considerations necessary for its thorough evaluation. The insights derived from these studies are critical for advancing this molecule from a laboratory curiosity to a viable drug candidate.

Molecular Structure and Spectroscopic Elucidation

A foundational step in the characterization of any novel chemical entity is the unambiguous confirmation of its molecular structure and the assessment of its purity. This is achieved through a combination of spectroscopic and spectrometric techniques.

Chemical Structure:

-

IUPAC Name: 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

-

Molecular Formula: C₁₀H₅Cl₂F₃N₂O

-

Molecular Weight: 313.07 g/mol

Table 1: Predicted and Experimental Physicochemical Properties

| Property | Predicted/Theoretical Value | Experimental Method | Purpose |

| Molecular Weight | 313.07 g/mol | Mass Spectrometry (HRMS) | Identity Confirmation |

| Melting Point | Not available | Differential Scanning Calorimetry (DSC) | Purity and Solid Form Characterization |

| Aqueous Solubility | Not available | HPLC-based method | Formulation Development |

| LogP | Not available | Shake-flask or HPLC method | Prediction of in vivo behavior |

| pKa | Not available | Potentiometric titration or UV-spectroscopy | Understanding pH-dependent properties |

Experimental Protocols for Structural Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the quinazoline ring and the methylene protons of the trifluoroethoxy group. The chemical shifts and coupling constants will provide definitive information about the substitution pattern. For similar quinazoline structures, aromatic protons typically appear in the δ 7.0-9.0 ppm range.[6][7]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quinazoline ring carbons and the trifluoroethoxy group. The presence of the trifluoromethyl group will likely result in a quartet for the adjacent carbon due to C-F coupling.

-

¹⁹F NMR: This technique is crucial for confirming the presence and integrity of the trifluoroethoxy group, which should exhibit a characteristic signal.

2. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the protonated molecule [M+H]⁺. The isotopic pattern, due to the presence of two chlorine atoms, will provide further structural confirmation.

3. Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the C-Cl, C-F, C=N, and C-O functional groups present in the molecule, providing a fingerprint for the compound's structure.

Core Physicochemical Properties: A Methodological Approach

The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the experimental workflows for determining the key properties of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline.

Melting Point and Thermal Analysis

The melting point is a critical indicator of purity and can reveal information about the solid-state properties of the compound, such as polymorphism.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Use an empty, sealed pan as a reference.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality Behind Experimental Choices: DSC is preferred over traditional melting point apparatus as it provides more quantitative data, including the enthalpy of fusion, and can detect multiple thermal events indicative of impurities or polymorphism.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Determination

Solubility is a critical factor influencing a drug's bioavailability. The solubility of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline should be assessed in both aqueous and relevant organic solvents.

Experimental Protocol: HPLC-Based Solubility Assay

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Add an excess of the compound to vials containing the test solvent (e.g., water, phosphate-buffered saline at different pH values).

-

Equilibrate the samples at a constant temperature (e.g., 25 °C) with agitation for a defined period (e.g., 24 hours) to ensure saturation.

-

Filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

Trustworthiness of the Protocol: This method is highly reliable as it directly measures the concentration of the dissolved compound, avoiding interferences from suspended particles. The use of a standard curve ensures accurate quantification.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Experimental Protocol: Shake-Flask Method

-

Prepare a solution of the compound in the aqueous phase (e.g., buffer saturated with octanol).

-

Add an equal volume of the immiscible organic phase (e.g., octanol saturated with buffer).

-

Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely, often aided by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline CAS number

An In-Depth Technical Guide to 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline: Synthesis, Properties, and Applications in Drug Discovery

A Note to the Reader: Initial searches for a specific CAS number for "6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline" did not yield a publicly available, registered number. This suggests the compound may be a novel chemical entity or not widely cataloged. Therefore, this guide will provide a comprehensive overview of the synthesis and reactivity of the core chemical scaffold, 2,4-dichloroquinazolines, which are pivotal intermediates for creating derivatives such as the one specified. The principles, protocols, and applications discussed herein are directly applicable to the rational design and synthesis of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline.

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of a compound's pharmacological profile. Dichlorinated quinazolines, in particular, serve as highly versatile precursors in the synthesis of complex, biologically active molecules.[4][5] This guide provides an in-depth exploration of the synthesis, chemical properties, and applications of these critical intermediates, with a focus on their role in modern drug discovery.

Synthesis of the Dichloroquinazoline Core

The construction of the dichloroquinazoline core is a fundamental step in the synthesis of a vast number of derivatives. A common and effective method involves the chlorination of a precursor quinazoline-dione.

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline

This protocol outlines a representative synthesis of a 2,4-dichloroquinazoline, a common precursor.

Materials:

-

Quinazoline-2,4-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

-

Ice-cold water

-

Dichloromethane (DCM)

Procedure:

-

A mixture of quinazoline-2,4-dione and phosphorus oxychloride is prepared.

-

A catalytic amount of N,N-dimethylaniline is added to the reaction mixture.

-

The mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then carefully poured into ice-cold water with vigorous stirring to quench the excess phosphorus oxychloride.

-

The resulting precipitate, the 2,4-dichloroquinazoline product, is collected by filtration.

-

The crude product is washed with water and can be further purified by recrystallization from a suitable solvent.[7]

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent, essential for converting the hydroxyl groups of the quinazoline-2,4-dione into chlorides.

-

N,N-Dimethylaniline: This tertiary amine acts as a catalyst to accelerate the chlorination reaction.

-

Ice-cold water quench: This step is crucial for safely decomposing the highly reactive, excess POCl₃ and for precipitating the organic product.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2,4-dichloroquinazoline.

Chemical Reactivity and Functionalization

The synthetic utility of 2,4-dichloroquinazolines lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position. This allows for selective functionalization.

Table 1: Reactivity of Chloro Substituents

| Position | Relative Reactivity | Common Nucleophiles |

| C4 | High | Amines, Alcohols, Thiols |

| C2 | Moderate | Stronger nucleophiles or harsher reaction conditions |

This differential reactivity is a powerful tool for medicinal chemists, enabling the stepwise introduction of different functional groups to build molecular complexity. For the synthesis of the target molecule, 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline, the first step would likely involve the nucleophilic substitution of the C4 chlorine with 2,2,2-trifluoroethanol.

Visualization of Selective Functionalization

Caption: Stepwise functionalization of 2,4-dichloroquinazoline.

Applications in Drug Development

The quinazoline core is a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity.[8] Many quinazoline-based drugs are protein kinase inhibitors used in cancer therapy.[9] The 4-anilinoquinazoline scaffold, in particular, is a well-established pharmacophore for inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[10]

The synthesis of these potent anticancer agents often begins with a 2,4-dichloroquinazoline intermediate. The C4 position is typically reacted with a substituted aniline, while the C2 position can be further modified to enhance potency or modulate pharmacokinetic properties.

Analytical Characterization

The identity and purity of synthesized dichloroquinazolines and their derivatives are confirmed using a suite of standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H and ¹³C NMR provide information on the chemical environment of each atom. |

| Mass Spectrometry (MS) | Molecular weight determination | Provides the mass-to-charge ratio, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Functional group identification | Shows characteristic absorption bands for different chemical bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Determines the percentage of the desired compound in a sample. |

Conclusion

While the specific compound 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is not widely documented with a CAS number, the foundational chemistry of its core structure, the dichloroquinazoline ring system, is well-established and of immense importance in medicinal chemistry. The synthetic protocols, principles of reactivity, and applications discussed in this guide provide a robust framework for researchers and drug development professionals to design and synthesize novel quinazoline derivatives with therapeutic potential. The ability to selectively functionalize the quinazoline core makes it a continuing source of new drug candidates.

References

-

Sharma, V. K., et al. "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, vol. 2021, no. 9, 2021, pp. 150-176. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. [Link]

-

Al-Suwaidan, et al. "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." Iranian Journal of Pharmaceutical Research, vol. 12, no. 1, 2013, pp. 1-13. [Link]

-

Abdel-Ghani, et al. "Quinazolinones, the Winning Horse in Drug Discovery." Molecules, vol. 28, no. 2, 2023, p. 845. [Link]

-

He, et al. "Quinazoline derivatives: synthesis and bioactivities." Chemistry Central Journal, vol. 7, no. 1, 2013, p. 91. [Link]

-

Taylor & Francis Online. Quinazoline – Knowledge and References. [Link]

-

International Journal of Innovative Research in Technology. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Al-Ostoot, et al. "Quinazoline Derivatives as Targeted Chemotherapeutic Agents." Molecules, vol. 29, no. 10, 2024, p. 2337. [Link]

-

Semantic Scholar. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

-

PerkinElmer. Method 8260C by Purge and Trap Gas Chromatography Mass Spectrometry using the Clarus SQ 8. [Link]

-

ResearchGate. (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. [Link]

- Google Patents.

-

SciSpace. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS RN 607-68-1 | Fisher Scientific [fishersci.ca]

- 5. 607-68-1|2,4-Dichloroquinazoline|BLD Pharm [bldpharm.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

literature review on substituted quinazoline derivatives

The Quinazoline Scaffold: A Technical Review of Medicinal Chemistry and Therapeutic Applications[1]

Executive Summary

The quinazoline scaffold (benzo[d]pyrimidine) represents one of the most privileged structures in medicinal chemistry. Its bicyclic system—comprising a benzene ring fused to a pyrimidine ring—serves as a versatile pharmacophore capable of interacting with diverse biological targets, most notably receptor tyrosine kinases (RTKs).

This technical guide analyzes the structural biology, synthetic evolution, and therapeutic applications of substituted quinazoline derivatives. It moves beyond basic descriptions to explore the causality of structure-activity relationships (SAR), the mechanistic evolution of EGFR inhibitors from first to fourth generations, and the emerging frontier of proteolysis-targeting chimeras (PROTACs).

Structural Biology & SAR Analysis

The biological potency of quinazoline stems from its ability to mimic the adenine base of ATP, allowing it to function as an ATP-competitive inhibitor within the kinase domain of enzymes like EGFR (Epidermal Growth Factor Receptor).

Core Pharmacophore & Numbering

The quinazoline ring system is planar.[2] Substitutions at specific positions dictate its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

-

Position 4 (C4): The critical "warhead" position.[2] Substitution with an aniline moiety (4-anilinoquinazoline) is essential for hydrophobic interactions within the ATP-binding pocket.[2]

-

Positions 6 & 7 (C6/C7): These positions project into the solvent-exposed region of the enzyme.[2] Substitutions here (often alkoxy groups) modulate solubility and lipophilicity.[2]

-

Position 2 (C2): Modifications here can affect metabolic stability and steric fit, though they are less common in approved EGFR inhibitors than C4/C6/C7 modifications.

Diagram 1: Quinazoline SAR Map This diagram visualizes the functional zones of the quinazoline scaffold.

Caption: Functional decomposition of the quinazoline scaffold showing the roles of C4, C6/C7, and C2 substitutions in drug design.

Therapeutic Focus: Oncology (EGFR Inhibition)[1][3][4]

The evolution of quinazoline-based drugs tracks the history of precision oncology.[2] The primary target is the intracellular tyrosine kinase domain of EGFR.

Mechanistic Evolution

-

First Generation (Reversible): Drugs like Gefitinib and Erlotinib compete reversibly with ATP for the binding site.[2] They are highly effective in patients with activating mutations (L858R, Del19) but fail when the "gatekeeper" mutation T790M occurs.[3]

-

Second Generation (Irreversible): Afatinib incorporates a Michael acceptor (acrylamide group) at the C6 position.[2]

-

Third Generation (Mutant-Selective): Osimertinib (a pyrimidine-based analog structurally evolved from quinazoline insights) specifically targets T790M mutants while sparing wild-type EGFR.[2]

-

Fourth Generation (Allosteric/C797S Active): Current research focuses on overcoming C797S.[2][9]

-

Strategy: Reversible binders with ultra-high affinity or allosteric inhibitors (e.g., EAI045, BBT-176) that bind outside the ATP pocket to lock the receptor in an inactive conformation.

-

Diagram 2: EGFR Signaling & Inhibition This diagram illustrates the signal cascade and the point of quinazoline intervention.

Caption: The EGFR signaling cascade showing the RAS/RAF/MEK and PI3K/AKT pathways, blocked by quinazoline inhibitors.

Comparative Data: EGFR Inhibitor Generations

| Generation | Representative Drug | Binding Mode | Key Target(s) | Resistance Mechanism |

| 1st | Gefitinib (Iressa) | Reversible (ATP Comp.)[2] | EGFR (L858R, Del19) | T790M Mutation |

| 2nd | Afatinib (Gilotrif) | Irreversible (Covalent) | EGFR (WT, T790M), HER2 | Toxicity (WT binding) |

| 3rd | Osimertinib (Tagrisso) | Irreversible (Covalent) | EGFR (T790M selective) | C797S Mutation |

| 4th | BBT-176 / EAI045 | Reversible / Allosteric | EGFR (C797S, Triple Mutant) | MET Amplification (Theoretical) |

Synthetic Methodologies

Synthesizing the quinazoline core requires robust cyclization protocols.[2] While the classic Niementowski synthesis (anthranilic acid + amide) is foundational, modern medicinal chemistry demands milder, higher-yielding "green" methods.

Selected Protocol: Metal-Free Oxidative Cyclization

This method is preferred for its operational simplicity and avoidance of heavy metal catalysts (Cu, Pd), which is critical for pharmaceutical purity standards.

Reaction Scheme: 2-Aminobenzamide + Substituted Benzaldehyde + DMSO (Solvent/Carbon Source) + H₂O₂ (Oxidant) → Quinazolin-4(3H)-one[2]

Step-by-Step Protocol:

-

Reagents:

-

Procedure:

-

Step 1: Charge a round-bottom flask with the benzamide and benzaldehyde derivatives in ethanol.

-

Step 2: Add the Iodine catalyst and the oxidant dropwise.

-

Step 3: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).[2]

-

Step 4: Upon completion, cool the reaction mixture to room temperature. Add saturated sodium thiosulfate (Na₂S₂O₃) solution to quench excess iodine.[2]

-

Step 5: The product typically precipitates.[2] Filter the solid, wash with cold water/ethanol, and recrystallize from ethanol for high purity.

-

-

Self-Validation:

-

Visual Check: The reaction usually transitions from a dark iodine color to a lighter precipitate upon quenching.[2]

-

Purity Check: Absence of the aldehyde peak (~10 ppm) in ¹H NMR confirms cyclization.

-

Future Outlook: PROTACs & Beyond

The future of quinazolines lies in Targeted Protein Degradation (TPD) . Instead of merely inhibiting the enzyme, PROTACs (Proteolysis Targeting Chimeras) destroy it.

-

Design: A quinazoline "warhead" (binding EGFR) is linked via a PEG chain to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

Mechanism: The PROTAC brings the E3 ligase into proximity with the EGFR. The ligase ubiquitinates the EGFR, marking it for degradation by the proteasome.

-

Advantage: This catalytic mechanism can overcome resistance where high-affinity binding is no longer possible (e.g., scaffolding functions of the kinase).

References

-

Review of Quinazoline SAR: An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues. PubMed.[2] Available at: [Link]

-

EGFR Inhibitor Generations: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.[2] Available at: [Link]

-

4th Generation Inhibitors (C797S): Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance.[2][10] Bioorganic Chemistry (via PubMed).[2] Available at: [Link]

-

Green Synthesis Protocol: H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega.[2] Available at: [Link]

-

PROTACs: Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative. European Journal of Medicinal Chemistry (via PubMed).[2] Available at: [Link]

Sources

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteolysis Targeting Chimeras (PROTACs): An Innovative Strategy for Targeted Protein Degradation and Disease Treatment [sciltp.com]

- 8. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanistic Landscape of Trifluoroethoxy Quinazolines in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous therapeutic agents.[1][2] Its fusion of a pyrimidine and a benzene ring provides a versatile framework for interacting with a wide array of biological targets. This guide delves into the potential mechanisms of action of a specific, chemically significant subclass: trifluoroethoxy quinazolines. The incorporation of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group is not a trivial substitution; it imparts unique physicochemical properties that can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and target engagement.[3][4] We will explore the primary and well-documented role of these compounds as potent inhibitors of receptor tyrosine kinases, particularly EGFR and VEGFR-2, and venture into secondary and emerging mechanisms that suggest a broader therapeutic potential. This document serves as a technical resource, synthesizing current knowledge and providing practical, field-proven experimental protocols to empower researchers in their quest to develop the next generation of targeted therapies.

Part 1: The Quinazoline Core and the Trifluoroethoxy Advantage

The therapeutic success of quinazoline-based drugs, particularly in oncology, is exemplified by FDA-approved tyrosine kinase inhibitors (TKIs) like gefitinib (Iressa) and erlotinib (Tarceva).[5][6][7][8] These molecules have revolutionized the treatment of certain cancers by targeting the dysregulated signaling pathways that drive tumor growth. The core mechanism for many of these agents involves competitive inhibition at the ATP-binding site of protein kinases.[8]

The strategic addition of a trifluoroethoxy group is a key design element aimed at enhancing drug-like properties. This fluorinated moiety offers several distinct advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoroethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[3]

-

Increased Lipophilicity: The trifluoroethoxy group significantly increases the lipophilicity of a molecule (Hansch π value of +1.04), which can improve its ability to cross cellular membranes and reach intracellular targets.[9]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, it can influence the acidity/basicity of nearby functional groups, potentially altering binding interactions with target proteins.[4]

-

Improved Synthetic Utility: In the synthesis of quinazoline derivatives, the 2,2,2-trifluoroethoxy group serves as an excellent, hydrolytically stable alternative to the often-labile chloro leaving groups used in nucleophilic aromatic substitution (SₙAr) reactions, ensuring feedstock integrity and consistent reaction yields.[10]

This guide will dissect how these properties contribute to the biological activity of trifluoroethoxy quinazolines, focusing on their molecular mechanisms of action.

Part 2: Primary Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

The most extensively documented mechanism for anticancer quinazolines is the inhibition of RTKs, which are critical nodes in signaling pathways controlling cell growth, differentiation, and survival.[7][8] Dysregulation of these kinases is a common driver of oncogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a central regulator of cell proliferation and is frequently overactive in various cancers, including non-small cell lung cancer (NSCLC).[5][11] The 4-anilinoquinazoline scaffold has proven to be an ideal pharmacophore for targeting the ATP-binding pocket of the EGFR kinase domain.[6][11]

Mechanism of Inhibition: Trifluoroethoxy quinazolines, particularly those with a 4-anilino substitution, act as ATP-competitive inhibitors. The quinazoline nitrogen at position 1 (N-1) typically forms a crucial hydrogen bond with the backbone amide of a methionine residue (Met793) in the hinge region of the EGFR kinase domain.[11][12] This interaction anchors the inhibitor in the active site, preventing ATP from binding and halting the downstream phosphorylation cascade that promotes cell proliferation.

The trifluoroethoxy group, often placed at the 6- or 7-position of the quinazoline ring, extends into a hydrophobic pocket. Its lipophilicity can enhance van der Waals interactions within this pocket, thereby increasing the inhibitor's binding affinity and potency.

Caption: EGFR signaling pathway and the site of action for trifluoroethoxy quinazoline inhibitors.

This protocol outlines a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify inhibitor binding to the EGFR kinase domain.

-

Reagent Preparation:

-

Prepare a 10X stock of EGFR Kinase (e.g., human recombinant EGFR T790M mutant) in Kinase Buffer A.

-

Prepare a 10X stock of Eu-anti-tag Antibody in Kinase Buffer A.

-

Prepare a 10X stock of Alexa Fluor™ 647-labeled Kinase Tracer 236 in Kinase Buffer A.

-

Serially dilute the test trifluoroethoxy quinazoline compounds in DMSO, followed by a 1:100 dilution in Kinase Buffer A to create 2X final concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the 2X test compound solution or DMSO (for positive and negative controls).

-

Add 2.5 µL of the 10X EGFR Kinase/Eu-Antibody mixture to all wells.

-

Add 2.5 µL of the 10X Alexa Fluor™ 647-Tracer mixture to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (Alexa Fluor™) and 615 nm (Europium).

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the Emission Ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

-

Causality Behind Experimental Choices:

-

TR-FRET: This technology is chosen for its high sensitivity, low background, and homogeneous format (no wash steps), making it ideal for high-throughput screening.

-

Kinase Tracer: A fluorescently labeled, ATP-competitive ligand is used. The assay measures the displacement of this tracer by the test compound, directly assessing binding to the ATP site.

-

T790M Mutant: Using a clinically relevant resistant mutant of EGFR provides critical data on whether the compound can overcome known resistance mechanisms.[12]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14] Many quinazoline derivatives have been found to exhibit dual inhibitory activity against both EGFR and VEGFR-2, offering a powerful two-pronged attack on cancer by inhibiting both tumor cell proliferation and its blood supply.[14][15][16][17]

Mechanism of Inhibition: Similar to EGFR, the inhibition of VEGFR-2 by quinazoline derivatives occurs at the ATP-binding site. Docking studies suggest that these compounds form hydrogen bonds with key residues in the hinge region of VEGFR-2, such as Glu883 and Asp1044, effectively blocking its kinase activity.[13][18] The synergistic effect of inhibiting both pathways can lead to more potent antitumor activity and potentially overcome resistance mechanisms.[16][19]

Caption: Experimental workflow for evaluating a potential VEGFR-2 inhibitor.

This cell-based assay assesses a compound's ability to inhibit the formation of capillary-like structures, a hallmark of angiogenesis.

-

Plate Preparation:

-

Thaw Matrigel® on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Preparation and Seeding:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM™-2 medium.

-

Harvest the cells and resuspend them in a basal medium (EBM-2) containing 0.5% FBS.

-

Prepare dilutions of the trifluoroethoxy quinazoline compound in the same medium.

-

Add the cells (1.5 x 10⁴ cells/well) and the test compounds to the Matrigel-coated wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sunitinib).

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

After incubation, visualize the formation of tube-like networks using a light microscope. Capture images of each well.

-

-

Quantification:

-

Quantify the degree of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Measure parameters such as total tube length, number of nodes, and number of meshes.

-

Calculate the percent inhibition of tube formation relative to the vehicle control.

-

Causality Behind Experimental Choices:

-

HUVECs: These are primary endothelial cells that are a well-established and physiologically relevant model for studying angiogenesis in vitro.

-

Matrigel®: This is a basement membrane extract that provides the necessary extracellular matrix components for endothelial cells to differentiate and form capillary-like structures.

-

Quantitative Image Analysis: This removes subjectivity from the assessment and provides robust, reproducible data on the anti-angiogenic potential of the compound.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 4-Anilinoquinazoline (19h) | EGFR | 0.47 | [20] |

| Cinnamamide-quinazoline | EGFR (T790M) | 2.5 | [11] |

| Quinazoline-acylamino (15a) | EGFR | 130 | [17] |

| Quinazoline-acylamino (15a) | VEGFR-2 | 560 | [17] |

| Quinazoline Derivative (SQ2) | VEGFR-2 | 14 | [13] |

| Quinazoline Derivative (18d) | VEGFR-2 | 340 | [18] |

Part 3: Emerging and Secondary Mechanisms of Action

While RTK inhibition is the dominant paradigm, evidence suggests that the versatile quinazoline scaffold, when appropriately substituted, can engage other critical cellular targets.

-

Tubulin Polymerization Inhibition: Several novel quinazoline derivatives, including those with trifluoromethyl groups, have been shown to inhibit tubulin polymerization by binding to the colchicine site.[21][22] This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[21] This mechanism is distinct from the kinase inhibition pathway and represents a valuable alternative or complementary mode of action.

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Certain 4-aminoquinazoline derivatives have been found to suppress the activation of this pathway, which could contribute to their anti-proliferative effects, particularly in breast cancer cell lines.[23]

-

Histone Deacetylase (HDAC) Inhibition: Recently, quinazolin-4(3H)-one-based structures have been developed as selective inhibitors of HDAC6.[24] HDAC6 is a cytoplasmic enzyme whose substrates include α-tubulin. Its inhibition leads to tubulin hyperacetylation and disruption of cell migration and protein degradation pathways.

-

Novel Targets: Research has also pointed to less conventional targets. For instance, some trifluoromethyl quinazoline derivatives have been identified as inhibitors of Werner helicase (WRN), a synthetic lethal target in microsatellite instability cancers.[22][25] Others have been shown to target the ATP-binding pocket of T. cruzi lysyl-tRNA synthetase, indicating potential applications beyond oncology.[26]

Part 4: Conclusion and Future Outlook

Trifluoroethoxy quinazolines represent a chemically refined class of compounds with a strong mechanistic basis as inhibitors of key oncogenic tyrosine kinases like EGFR and VEGFR-2. The trifluoroethoxy moiety is a strategic addition that leverages the principles of medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity—critical attributes for successful drug candidates.[3][27]

The future of this compound class is twofold. First, there is significant potential in optimizing the quinazoline scaffold to develop next-generation inhibitors that can overcome clinical resistance to existing therapies, for example, by targeting EGFR mutants like C797S.[11][28] Second, the emerging evidence of activity against other targets—such as tubulin, HDACs, and NF-κB—opens exciting new avenues for investigation.[23][24][29] These alternative mechanisms could lead to drugs with novel therapeutic applications or polypharmacological profiles that are more effective at combating complex diseases like cancer.

The continued exploration of this chemical space, guided by the robust experimental frameworks outlined in this guide, will undoubtedly pave the way for the discovery of new and more effective targeted therapies.

References

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science, 14(09), 069-075.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. (2023). ResearchGate. [Link]

-

Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Bentham Science. [Link]

-

Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation. (2020). PubMed. [Link]

- Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Journal of Drug Delivery and Therapeutics.

- Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry.

- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (2025). RSC Publishing.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Hydrolytically Stable Alternatives to Heteroaryl Chlorides. (2018). ACS Publications. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (n.d.). ResearchGate. [Link]

-

Further applications of trifluoroethoxy-arenes. (n.d.). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. (2025). ResearchGate. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). ScienceDirect. [Link]

- Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. (2025). Springer.

-

Antitrypanosomal quinazolines targeting lysyl-tRNA synthetase show partial efficacy in a mouse model of acute Chagas disease. (2025). ResearchGate. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). ScienceDirect. [Link]

-

Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI. [Link]

-

Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. (2021). PubMed. [Link]

-

Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (2014). PubMed. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

-

Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. (2022). PubMed. [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PMC. [Link]

- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

-

4-Anilinoquinazolines 1, 2 and pharmacological evaluation. 29. (n.d.). ResearchGate. [Link]

-

Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. (2016). PubMed. [Link]

-

Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. (2025). PubMed. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. [Link]

Sources

- 1. BJOC - Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design [beilstein-journals.org]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. orientjchem.org [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 17. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. arabjchem.org [arabjchem.org]

- 24. mdpi.com [mdpi.com]

- 25. Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Spectroscopic Characterization of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline: A Predictive Technical Guide

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. By leveraging established spectroscopic principles and data from analogous structures, this guide serves as a robust framework for the characterization and verification of this target molecule.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific analogue, 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline, incorporates key structural motifs—a dichlorinated benzene ring and a trifluoroethoxy group—that are known to modulate pharmacokinetic and pharmacodynamic properties. Precise structural confirmation through spectroscopic methods is a cornerstone of the drug discovery and development process, ensuring the identity, purity, and stability of the synthesized compound. This guide provides the anticipated spectroscopic fingerprint of this molecule, offering a critical reference for its synthesis and subsequent analysis.

Molecular Structure and Key Features

The structure of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is presented below. The strategic placement of chloro- and trifluoroethoxy- substituents is expected to significantly influence its electronic and conformational properties, which will be reflected in its spectroscopic data.

Figure 2: Predicted major fragmentation pathways for 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline.

Table of Predicted Fragments:

| m/z (Predicted) | Proposed Fragment |

| 312.98 | [M+H]⁺ |

| 243.98 | [M - CF₃]⁺ |

| 198.98 | [M - OCH₂CF₃]⁺ |

| 277.98 | [M - Cl]⁺ |

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline. By outlining standardized experimental protocols and interpreting the expected spectral features, this document serves as a valuable resource for scientists engaged in the synthesis, purification, and characterization of this and related compounds. The predicted data herein offers a robust benchmark for the verification of experimental results, thereby supporting the advancement of research and development in medicinal chemistry.

References

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling. [Link]

-

Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). The Morganton Scientific. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (2006). Spectroscopy Europe. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Nature Communications. [Link]

-

13C NMR chemical shift prediction of diverse chemical compounds. (2019). Taylor & Francis Online. [Link]

-

Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems. (2021). Chemical Science. [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Mestrelab Research. [Link]

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025). ChemRxiv. [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). IntechOpen. [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. (2004). Royal Society of Chemistry. [Link]

-

SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. (2025). Briefings in Bioinformatics. [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). University of Colorado Boulder. [Link]

-

Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. [Link]

-

Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network. (2018). bioRxiv. [Link]

-

IR Spectrum Prediction. (n.d.). Protheragen. [Link]

-

Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). (2002). Journal of Analytical Atomic Spectrometry. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

-

Mass spectrometry of halogen-containing organic compounds. (1981). Russian Chemical Reviews. [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). The University of Liverpool Repository. [Link]

-

Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]

-

Experimental Approaches of NMR Spectroscopy. (2017). Springer. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2015). TSI Journals. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). International Journal of Molecular Sciences. [Link]

-

Spectral Characterization of Novel 3-Phenyl-2-Substituted Quinazoline and Fused Quinazoline Derivatives. (2013). Synthetic Communications. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (2011). Journal of Cheminformatics. [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]

-

Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. (2018). ACS Omega. [Link]

-

Lecture 13: Experimental Methods. (2011). Harvard University. [Link]

-

Density functional theory for prediction of far-infrared vibrational frequencies: molecular crystals of astrophysical interest. (2017). Monthly Notices of the Royal Astronomical Society. [Link]

-

MS/MS fragmentation. (n.d.). Fiehn Lab. [Link]

-

Is there any software to predict IR frequency of organic compounds?. (2013). ResearchGate. [Link]

-

Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. (2023). Applied Sciences. [Link]

-

Small molecule-NMR. (2023). University of Gothenburg. [Link]

-

Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. (2021). Analytical Chemistry. [Link]

-

Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. (2022). Molecules. [Link]

-

IR spectrum of compound 1. (n.d.). ResearchGate. [Link]

-

1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate. [Link]

-

carbon-13 nmr analysis of some 4-quinazolinone alkaloids and related compounds. (n.d.). Clemson University. [Link]

-

Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. (1954). Journal of the American Chemical Society. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry. [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Scientific Reports. [Link]

-

Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (2020). Antioxidants. [Link]

-

Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2022). Scientific Reports. [Link]

An In-depth Technical Guide to the Solubility of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline in Common Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its potential therapeutic success. For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel chemical entity is not merely an academic exercise; it is a critical determinant of its bioavailability, manufacturability, and ultimately, its efficacy and safety.[1][2] Poor aqueous solubility can lead to erratic absorption, diminished therapeutic effect, and significant challenges in formulation, often resulting in the termination of otherwise promising drug candidates.[3]

This technical guide provides a comprehensive examination of the solubility of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline, a molecule of interest within contemporary pharmaceutical research. While specific solubility data for this compound is not extensively published, this guide will leverage established principles of medicinal chemistry and data from structurally related quinazoline derivatives to provide a robust framework for its solubility assessment. We will delve into the theoretical underpinnings of its likely solubility characteristics, present a curated list of common solvents for initial screening, and provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline suggests a compound with significant lipophilicity. The presence of two chlorine atoms and a trifluoroethoxy group contributes to a high octanol-water partition coefficient (LogP), indicating a preference for non-polar environments and, consequently, low intrinsic aqueous solubility. Quinazoline derivatives, as a class, are often characterized by their limited solubility in aqueous media.[4][5]

Based on the structural motifs, it is anticipated that 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline will exhibit poor solubility in water and aqueous buffers across a physiological pH range. Enhanced solubility is expected in polar aprotic organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the quinazoline nitrogen atoms.

Recommended Solvents for Solubility Screening

For a comprehensive initial solubility screen of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline, a diverse range of common laboratory and pharmaceutical solvents should be employed. The selection below is based on varying polarities and functional groups, which will provide a broad understanding of the compound's solubilization characteristics.

| Solvent Class | Specific Solvents | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Often excellent solvents for a wide range of organic molecules, including heterocyclic compounds like quinazolines.[4] DMSO and DMF are particularly effective at solvating polar functional groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which may aid in the dissolution of the quinazoline moiety. Their utility may be moderate compared to polar aprotic solvents. |

| Non-Polar | Dichloromethane (DCM), Chloroform | Useful for understanding the compound's behavior in highly non-polar environments, though less relevant for aqueous-based formulation strategies. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5, Glycine-HCl Buffer pH 2.0 | Essential for determining solubility in physiologically relevant conditions and assessing any pH-dependent solubility.[6] |

Experimental Protocols for Solubility Determination

Two primary types of solubility measurements are crucial in the drug development pipeline: kinetic and thermodynamic solubility.[7] Kinetic solubility is often determined in early discovery to quickly rank compounds, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development and regulatory submissions.[7][8]

Kinetic Solubility Determination via Turbidimetry

This high-throughput method assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[7][8] The concentration at which precipitation is observed is taken as the kinetic solubility.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline in 100% DMSO (e.g., 10 mM).

-

Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition and Mixing: Transfer a small volume of each DMSO dilution to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically <5%) to minimize its effect on solubility. Mix thoroughly.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).

-

Turbidity Reading: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[2] The lowest concentration at which a significant increase in turbidity is observed compared to the blank is reported as the kinetic solubility.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[8] It involves equilibrating an excess of the solid compound in a solvent over a sufficient period to reach a saturated solution.

Methodology:

-

Compound Addition: Add an excess amount of solid 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline to a series of vials, each containing a different solvent or aqueous buffer. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[1]

-

Sample Preparation: Take a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS).[1]

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to calculate the concentration of the compound in the original saturated solution, which represents the thermodynamic solubility.

Diagram of Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

The solubility data for 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline should be meticulously tabulated for clear comparison across different solvents and conditions.

Table 1: Solubility of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline in Common Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| DMSO | 25 | [Experimental Data] | [Experimental Data] | Thermodynamic |

| DMF | 25 | [Experimental Data] | [Experimental Data] | Thermodynamic |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] | Thermodynamic |

| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] | Thermodynamic |

| PBS (pH 7.4) | 37 | [Experimental Data] | [Experimental Data] | Thermodynamic |

| Acetate Buffer (pH 4.5) | 37 | [Experimental Data] | [Experimental Data] | Thermodynamic |

| PBS (pH 7.4) | 37 | [Experimental Data] | [Experimental Data] | Kinetic |

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline. While direct experimental data is pending, the provided protocols, grounded in established scientific principles, offer a clear path for researchers to generate high-quality, reliable solubility data. Understanding the solubility profile of this compound is a pivotal step in its journey from a promising chemical entity to a potential therapeutic agent. The insights gained from these studies will be invaluable for guiding formulation strategies, interpreting in vitro and in vivo experimental results, and ultimately, advancing the development of new and effective medicines.

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available from: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. Available from: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available from: [Link]

-

Solubility Screening by UPLC-MS/MS. (n.d.). Waters Corporation. Available from: [Link]

-

ICH HARMONISED GUIDELINE: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019). ICH. Available from: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization. Available from: [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. Available from: [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy. Available from: [Link]

-

Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (2022). CatSci. Available from: [Link]

-

Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. Available from: [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Pharmaceutical and Biomedical Research, 1(1), 1-19. Available from: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. catsci.com [catsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. raytor.com [raytor.com]

Technical Whitepaper: Safety and Handling of Chlorinated Quinazoline Compounds

This guide is structured as a high-level technical whitepaper designed for drug development scientists and HSE (Health, Safety, Environment) professionals. It prioritizes mechanistic understanding over rote compliance.

Executive Summary: The "Trojan Horse" of Drug Discovery

Chlorinated quinazoline derivatives (e.g., 4-chloro-6,7-dimethoxyquinazoline) are ubiquitous scaffolds in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib). Their utility stems from the high reactivity of the C-4 chlorine atom, which facilitates Nucleophilic Aromatic Substitution (

However, this same reactivity presents a dual hazard :

-

Biological Reactivity: They act as potent electrophiles capable of haptenizing proteins, leading to severe skin and respiratory sensitization.

-

Chemical Instability: They hydrolyze rapidly in moist air, releasing corrosive hydrogen chloride (HCl) gas.

This guide provides a self-validating safety protocol based on the Occupational Exposure Banding (OEB) strategy, treating these compounds as "unstudied potent intermediates" until proven otherwise.

Molecular Hazard Profiling: The Chemistry of Danger

To safely handle these compounds, one must understand the mechanism of their toxicity. It is not random; it is a direct function of their synthetic utility.

The Electrophilic Trigger (Sensitization Mechanism)

Chlorinated quinazolines are haptens . They are too small to be recognized by the immune system alone. However, their electron-deficient pyrimidine ring makes the C-4 position highly susceptible to nucleophilic attack by amino acid residues (cysteine thiols or lysine amines) in skin proteins.

-

Reaction:

(Nucleophilic Aromatic Substitution). -

Outcome: Formation of a stable drug-protein conjugate.

-

Consequence: The immune system recognizes the "modified self" protein as foreign, triggering T-cell proliferation. Subsequent exposures elicit a rapid, severe inflammatory response (Allergic Contact Dermatitis or Occupational Asthma).

Hydrolytic Instability

Upon contact with ambient humidity, the C-4 chlorine hydrolyzes:

Occupational Exposure Control Strategy

Given that specific OELs (Occupational Exposure Limits) rarely exist for novel intermediates, we apply a Performance-Based Exposure Control approach.[1]

Default Assignment: OEB 3 or OEB 4 (High Potency/Sensitizer).

-

Target Air Concentration: